molecular formula C19H17NO4S B1593033 N-(1-Naphthalenesulfonyl)-L-phenylalanine CAS No. 90291-46-6

N-(1-Naphthalenesulfonyl)-L-phenylalanine

Cat. No.: B1593033
CAS No.: 90291-46-6
M. Wt: 355.4 g/mol
InChI Key: NWHURKYFYGKGRT-KRWDZBQOSA-N
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Description

Contextualization within Sulfonamide and L-Phenylalanine Derivatives in Drug Discovery

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry. nih.govfishersci.com Its journey began with the discovery of prontosil, a sulfonamide-containing prodrug, which was found to metabolize into the antibacterial agent sulfanilamide. nih.gov This discovery ushered in the era of sulfa drugs, the first broadly effective antimicrobials. fishersci.comnih.gov Beyond their initial use as antibacterial agents, sulfonamide derivatives have demonstrated a vast range of therapeutic applications. nih.govfishersci.comscbt.com They are found in drugs developed for treating conditions such as diabetes, inflammation, and cancer. fishersci.comscbt.com The versatility of the sulfonamide group allows it to act as a key structural motif in enzyme inhibitors and receptor ligands. nih.gov

L-phenylalanine is an essential amino acid, a fundamental building block of proteins in the human body. nih.govresearchgate.net Its derivatives are crucial in medicinal chemistry, often serving as important pharmaceutical intermediates. researchgate.net Because amino acids are recognized and transported by specific systems in the body, conjugating drug molecules to them can be a strategic approach to enhance their uptake into target cells. nih.gov For instance, some cancer cells overexpress certain amino acid transporters, a feature that can be exploited for targeted drug delivery. mdpi.com L-phenylalanine derivatives have been investigated for a variety of therapeutic purposes, including anticancer and antimalarial agents. fishersci.comnih.gov

The combination of a sulfonamide and an L-phenylalanine derivative in a single molecule, as seen in N-(1-Naphthalenesulfonyl)-L-phenylalanine, creates a hybrid structure that can be explored for novel biological activities, potentially leveraging the established pharmacological profiles of both parent classes.

Significance and Research Landscape of Naphthalenesulfonyl Derivatives

The naphthalenesulfonyl moiety, specifically, is a significant structural feature in the design of biologically active molecules. Naphthalene (B1677914) itself is a versatile aromatic system that has been incorporated into numerous FDA-approved drugs with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The addition of a sulfonyl group to the naphthalene ring system creates a naphthalenesulfonyl chloride, a common reagent used to synthesize sulfonamides.

Naphthalenesulfonyl derivatives are frequently used as fluorescent probes in biochemical studies. A well-known example is the dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl), which is structurally related to the 1-naphthalenesulfonyl group. Dansyl derivatives, including dansyl-L-phenylalanine, are widely used to label proteins and amino acids due to their fluorescent properties, which are sensitive to the local environment. nih.govscbt.comnih.gov This sensitivity allows researchers to study protein folding and binding events. nih.gov

In the context of drug discovery, naphthalenesulfonyl derivatives have been identified as potent enzyme inhibitors. For example, a class of naphthalene-1-sulfonamide (B86908) derivatives has been developed as selective inhibitors of fatty acid binding protein 4 (FABP4), a target for metabolic diseases like diabetes and atherosclerosis. scbt.com Other research has shown that naphthalene derivatives can inhibit enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in cancer progression. researchgate.net

Overview of Research Directions for this compound

While detailed, large-scale studies specifically focused on this compound are not extensively documented in publicly available literature, the research on its constituent parts suggests several promising avenues for investigation.

Given the prevalence of naphthalenesulfonyl derivatives as enzyme inhibitors, a primary research direction for this compound is the exploration of its potential to inhibit various enzymes. The phenylalanine component could guide the molecule to the active site of enzymes that recognize this amino acid, while the naphthalenesulfonyl group could provide the necessary interactions to block the enzyme's function. For instance, L-phenylalanine itself is known to be a competitive inhibitor of human brain pyruvate (B1213749) kinase.

Another potential application lies in its use as a research tool. Analogous to dansyl-phenylalanine, this compound could potentially serve as a fluorescent probe for studying protein structure and function, although its specific fluorescent properties would need to be characterized. nih.govnih.gov

Furthermore, the synthesis of libraries of related compounds, where the L-phenylalanine or the naphthalenesulfonyl group is modified, could be a fruitful area of research. scbt.comnih.gov Such libraries could be screened against various biological targets to identify lead compounds for drug development. The conjugation of sulfonamides with amino acid esters has been explored as a strategy to develop novel anticancer agents. nih.gov

Properties

IUPAC Name

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHURKYFYGKGRT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623462
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90291-46-6
Record name N-(Naphthalene-1-sulfonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Chemical Derivatization of N 1 Naphthalenesulfonyl L Phenylalanine and Its Analogues

Synthetic Pathways for N-Sulfonylation of L-Phenylalanine

The foundational step in synthesizing N-(1-naphthalenesulfonyl)-L-phenylalanine involves the N-sulfonylation of the amino acid L-phenylalanine. A common and effective method for this transformation is the Schotten-Baumann reaction. This reaction is typically carried out in a basic aqueous medium.

In a representative procedure, L-phenylalanine is dissolved in an aqueous solution of a base, such as sodium carbonate. The solution is cooled, often to 0°C in an ice bath, to control the reaction's exothermicity. A solution of 1-naphthalenesulfonyl chloride in a water-immiscible organic solvent, like diethyl ether, is then added dropwise to the vigorously stirred basic solution of L-phenylalanine. mdpi.com The biphasic reaction mixture is stirred for a period to ensure complete reaction. Upon completion, the aqueous layer is separated and acidified, leading to the precipitation of the desired this compound product.

An alternative approach involves reacting L-phenylalanine with a sulfonyl chloride, such as 4-nitrobenzene sulfonyl chloride, in a basic aqueous solution to yield the corresponding N-sulfonylated intermediate. researchgate.net This intermediate can then be further modified. The choice of the sulfonylating agent and reaction conditions can be tailored to achieve the desired derivative.

Diastereoselective Synthesis and Control of Stereochemical Integrity

Maintaining the stereochemical integrity of the chiral center in L-phenylalanine during synthesis is paramount, as the biological activity of the final compound is often dependent on its specific stereoisomerism.

Mitigation of Racemization in N-Acyl Amino Acid Amidation

A significant challenge in the synthesis of N-acyl amino acid derivatives is the potential for racemization at the α-carbon of the amino acid. nih.govnih.gov This loss of stereochemical purity can occur during the activation of the carboxylic acid group for subsequent amidation reactions. nih.gov The formation of an azlactone intermediate, which has an acidic α-proton, is a common mechanism leading to epimerization or racemization. nih.gov

Several strategies are employed to minimize or prevent racemization:

Base Selection: The choice of base used in the coupling reaction plays a critical role. Strong bases like diisopropylethylamine (DIPEA) can promote racemization, while weaker bases such as pyridine (B92270) have been shown to reduce it. nih.govnih.gov

Coupling Reagents: The use of certain coupling reagents can help suppress racemization. For instance, the addition of 1-hydroxybenzotriazole (B26582) (HOBt) can react with the activated amino acid to form a more reactive ester, facilitating a faster reaction with the amine and thereby reducing the time the activated species exists and can racemize. nih.gov

In Situ Activation: Activating the amino acid in the presence of the amine nucleophile (in situ activation) or ensuring a rapid activation process can shorten the lifetime of the susceptible activated intermediate. nih.gov

Biocatalysis: Enzymatic methods offer a high degree of stereoselectivity, providing a "racemization-free" pathway for amide bond formation. rsc.org Biocatalysis can overcome challenges associated with the low solubility of unprotected amino acids in organic solvents and avoid the need for protecting groups. rsc.org

Design and Synthesis of Structural Analogues and Libraries

The systematic design and synthesis of structural analogues and libraries of N-sulfonylated L-phenylalanine are crucial for structure-activity relationship (SAR) studies and for screening for biological activity.

Exploration of N-Sulfonylated L-Phenylalanine Derivatives for Biological Screening

The core structure of this compound can be systematically modified to create a library of derivatives for biological evaluation. These modifications can include:

Varying the Sulfonyl Group: A variety of sulfonyl chlorides can be used in the initial synthesis to explore the effect of different aromatic and aliphatic sulfonyl groups on activity. For example, derivatives have been synthesized using benzenesulfonyl chloride and its substituted analogues. researchgate.netnih.gov

Modifying the Phenylalanine Moiety: The phenylalanine portion can be altered. For instance, β-phenylalanine has been used as a core scaffold to generate a series of derivatives. mdpi.com

Amidation of the Carboxylic Acid: The carboxylic acid group of N-sulfonylated phenylalanine can be converted to a wide range of amides by coupling with various amines. This has been a fruitful strategy for generating libraries of compounds for screening against targets like HIV-1 capsid protein and dipeptidyl peptidase 4. nih.govnih.gov

A general procedure for creating such amide derivatives involves activating the carboxylic acid of the N-sulfonylated phenylalanine with a coupling agent like PyBop or HATU in the presence of a base, followed by the addition of the desired amine. nih.gov

Incorporation of Modified Phenylalanine Scaffolds for Derivatization

The phenylalanine scaffold itself can be modified prior to or after N-sulfonylation to introduce additional diversity. This can involve using unnatural phenylalanine derivatives with substituents on the phenyl ring. For example, derivatives such as 4-amino-L-phenylalanine, 4-borono-L-phenylalanine, and 4-nitro-DL-phenylalanine are commercially available and can be used as starting materials.

The synthesis of novel phenylalanine carboxamide derivatives bearing sulfonamide functionality has been reported where the phenylalanine core is first reacted with a sulfonyl chloride, and the resulting intermediate is then coupled with various cyclic amines. researchgate.net Furthermore, tetrazolyl derivatives of L- and D-phenylalanine have been synthesized through a series of chemical transformations starting from the corresponding aminophenylalanine esters. researchgate.net

Advanced Derivatization for Biochemical Probes and Assays

The N-(1-naphthalenesulfonyl) group, being a naphthalene (B1677914) derivative, possesses inherent fluorescent properties. This characteristic can be exploited in the design of biochemical probes. The fluorescence of naphthalene derivatives is often sensitive to the polarity of their environment, which can be used to study protein binding and conformational changes. nih.govmdpi.com

For instance, 8-anilino-1-naphthalene sulfonate (ANS), a compound structurally related to the naphthalenesulfonyl moiety, is a well-known fluorescent probe used to detect and analyze conformational changes in proteins. nih.gov Its fluorescence quantum yield increases significantly in nonpolar environments, such as upon binding to hydrophobic pockets in proteins. nih.gov

Derivatization of this compound to incorporate other reporter groups or reactive moieties can lead to the development of more sophisticated biochemical tools. For example, introducing a p-cyano-phenylalanine residue, which is a fluorescent probe itself, could create a dual-purpose molecule for studying biological systems. researchgate.net The synthesis of such advanced derivatives would follow standard peptide coupling and protection/deprotection strategies, carefully considering the compatibility of the various functional groups.

Molecular Interactions and Biological Activities of N 1 Naphthalenesulfonyl L Phenylalanine Derivatives

Identification and Validation of Molecular Targets

The biological activity of N-(1-Naphthalenesulfonyl)-L-phenylalanine and its derivatives stems from their interaction with various proteins, including enzymes and cell surface receptors. The core structure, which combines a bulky naphthalenesulfonyl group with the amino acid L-phenylalanine, allows for specific binding events that can modulate key cellular pathways.

Derivatives of this compound have been investigated for their potential to inhibit specific enzymes, leveraging the structural properties of both the naphthalene (B1677914) and phenylalanine moieties.

The primary metabolic pathway for L-phenylalanine in humans involves its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH) (EC 1.14.16.1). wikipedia.orgyoutube.com This reaction is the rate-limiting step in phenylalanine catabolism, processing approximately 75% of phenylalanine from dietary sources and protein breakdown. nih.gov The PAH enzyme requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor and is predominantly active in the liver. wikipedia.orgmedlineplus.gov A deficiency in PAH activity leads to the metabolic disorder phenylketonuria (PKU), characterized by the accumulation of phenylalanine to toxic levels. medlineplus.govresearchgate.net

Given that this compound is a modified form of L-phenylalanine, it has the potential to interact with the PAH enzyme. However, specific studies detailing the direct inhibitory or modulatory effects of this compound on the phenylalanine hydroxylase pathway are not extensively documented in current literature. The modification of the amino group with a large naphthalenesulfonyl moiety could sterically hinder its binding to the active site of PAH or alter its recognition by the enzyme.

A well-documented enzymatic interaction for L-phenylalanine and its derivatives is the stereospecific, uncompetitive inhibition of certain alkaline phosphatase (AP) isozymes, particularly intestinal and placental alkaline phosphatases (PLAP). nih.govnih.govnih.gov This inhibition is organ-specific, as AP from liver, bone, or kidney is not significantly affected. uwec.edu

Kinetic studies reveal that L-phenylalanine and related derivatives bind to the enzyme-substrate complex. uwec.edu Research on dansyl-L-phenylalanine, a structurally related compound featuring a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) instead of a plain naphthalenesulfonyl group, demonstrates this inhibitory action. Comparative studies show that both L-phenylalanine and dansyl-L-phenylalanine act as uncompetitive inhibitors of calf intestinal alkaline phosphatase (CIAP). researchgate.net The inhibition is pH-dependent, with maximal inhibition occurring in alkaline conditions. researchgate.net The molecular mechanism involves the binding of the inhibitor after the substrate is already in the active site, stabilizing the enzyme-substrate complex and preventing the release of the product. nih.gov

Inhibition of Calf Intestinal Alkaline Phosphatase (CIAP)
InhibitorInhibition TypeInhibition Constant (Ki)Reference
L-PhenylalanineUncompetitive1.1 mmol L-1 researchgate.net
Dansyl-L-phenylalanineUncompetitive2.3 mmol L-1 researchgate.net

The sulfonylated phenylalanine scaffold is a key pharmacophore in the design of ligands for various receptors and proteins, indicating that this compound could engage in similar interactions.

Derivatives of L-phenylalanine featuring sulfonyl groups have been identified as potent antagonists of the integrin Very Late Antigen-4 (VLA-4). nih.gov VLA-4 is a cell adhesion molecule crucial for inflammatory responses. A study focusing on N-(3-phenylsulfonyl-3-piperidinoyl)-L-phenylalanine derivatives led to the discovery of highly potent and selective VLA-4 antagonists, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the picomolar range. nih.gov For instance, N-(3-phenylsulfonyl-3-piperidinoyl)-(L)-4-(2',6'-dimethoxyphenyl)phenylalanine was identified as a VLA-4 antagonist with an IC₅₀ of 90 pM. nih.gov Similarly, N-acyl-L-phenylalanine derivatives have also shown potent VLA-4 antagonism. nih.gov These findings highlight the importance of the sulfonylated phenylalanine structure for high-affinity binding to the VLA-4 integrin.

Naphthalenesulfonamide derivatives are a well-established class of calmodulin (CaM) antagonists. nih.govnih.gov Calmodulin is a primary intracellular receptor for calcium (Ca²⁺) and a critical modulator of signaling pathways that regulate cell proliferation and other functions. capes.gov.br Compounds from this class, such as W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), inhibit calmodulin-dependent enzymes through a competitive mechanism by binding directly to the calmodulin molecule. nih.gov

The inhibitory potency of naphthalenesulfonamide derivatives against calmodulin-dependent protein kinases is influenced by the length of the alkyl chain attached to the sulfonamide nitrogen. nih.gov Kinetic analysis of W-7 revealed a Ki value of 12 µM for calmodulin-dependent phosphorylation. nih.gov These agents also show selectivity; for example, the Ki of W-7 for phospholipid-dependent protein kinase was significantly higher at 110 µM, indicating a preference for the calmodulin pathway. nih.gov Given that this compound contains the core naphthalenesulfonamide structure, it is predicted to exhibit similar modulatory effects on calmodulin-dependent signaling pathways.

Inhibition of Protein Kinases by Naphthalenesulfonamide Derivatives
CompoundTargetInhibition TypeInhibition Constant (Ki)Reference
W-7Calmodulin-dependent phosphorylationCompetitive (with CaM)12 µM nih.gov
W-7Phospholipid-dependent protein kinaseCompetitive (with phospholipid)110 µM nih.gov
A-3Myosin Light Chain Kinase (MLC-kinase)Competitive (with ATP)7.4 µM nih.gov

Receptor and Protein Binding Interactions

Interference with Protein-Protein Interactions (PPIs)

Derivatives of this compound, particularly those developed as Rac inhibitors, function by directly disrupting protein-protein interactions that are crucial for cellular signaling. The small GTPase Rac1, a key member of the Rho family, cycles between an active GTP-bound state and an inactive GDP-bound state. This cycling is regulated by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, leading to Rac1 activation.

The inhibitor EHT 1864, which shares a conceptual structural similarity, has been shown to interfere with this critical interaction. It binds with high affinity to a surface groove on Rac1 that is essential for its interaction with GEFs like Tiam1 and Trio. nih.govresearchgate.net By occupying this site, the inhibitor physically blocks the binding of GEFs, thus preventing the activation of Rac1. nih.gov This mechanism effectively inhibits the downstream signaling pathways that are dependent on Rac1 activation.

Furthermore, studies on EHT 1864 reveal a novel mechanism of action. The binding of the inhibitor to Rac1 promotes the loss of its bound guanine nucleotide (both GDP and GTP), placing the GTPase in an inert, inactive state. nih.govsemanticscholar.org This nucleotide-free state prevents Rac1 from engaging with its downstream effectors, such as p21-activated kinase (PAK). nih.govapexbt.com

The affinity of EHT 1864 for various Rac isoforms has been quantified, demonstrating its potent interaction.

Table 1: Binding Affinities of EHT 1864 for Rac Family GTPases

Rac Isoform Dissociation Constant (Kd) (nM)
Rac1 40
Rac1b 50
Rac2 60
Rac3 230

Data sourced from MedchemExpress and APExBIO. apexbt.commedchemexpress.com

This direct interference with the Rac-GEF protein-protein interaction highlights the potential of N-sulfonylated phenylalanine derivatives as specific modulators of GTPase signaling.

Cellular and Subcellular Effects

The disruption of Rac GTPase signaling by these compounds leads to significant effects at the cellular and subcellular levels, including antiproliferative activity and the modulation of intracellular signaling cascades.

Aberrant activation of Rac GTPases is strongly linked to the uncontrolled proliferation, invasion, and metastasis of cancer cells. semanticscholar.orgnih.gov By inhibiting Rac function, this compound derivatives like EHT 1864 can exert potent antiproliferative effects.

Research has demonstrated that EHT 1864 effectively blocks the transformation of cells driven by constitutively active Rac1. nih.govsemanticscholar.org It also suppresses cell transformation induced by the Rac-specific GEFs, Tiam1, and oncogenic Ras. nih.govnih.gov In human prostate cancer cells (PC-3), which rely on endogenous Rac1 activity, a similar Rac-specific inhibitor, NSC23766, was shown to inhibit proliferation, anchorage-independent growth, and invasion. nih.gov

A recent study on a series of novel β-phenylalanine derivatives containing sulfonamide moieties identified compounds with significant antiproliferative activity against various lung cancer cell lines. mdpi.com For instance, one of the lead compounds demonstrated potent activity in both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer models, suggesting its potential to overcome drug resistance. mdpi.com

Table 2: Antiproliferative Activity of a β-Phenylalanine Sulfonamide Derivative (13b)

Cell Line Description IC50 (µM)
A549 Human Lung Adenocarcinoma ~25
H69 Small Cell Lung Cancer (Drug-Sensitive) ~10
H69AR Small Cell Lung Cancer (Multidrug-Resistant) ~15

Data represents approximate values derived from graphical representations in the cited study. mdpi.com

These findings underscore the potential of this class of compounds as anticancer agents due to their ability to inhibit key drivers of cell proliferation and survival.

The primary mechanism of action for these derivatives is the direct regulation of the Rac small GTPase signaling cascade. By binding to Rac and preventing its activation, these inhibitors effectively shut down all downstream signaling pathways that emanate from this critical cellular switch. nih.gov

One of the well-characterized downstream effects of Rac activation is the reorganization of the actin cytoskeleton, leading to the formation of lamellipodia, which are essential for cell motility. EHT 1864 has been shown to specifically inhibit platelet-derived growth factor (PDGF)-induced lamellipodia formation, a process known to be dependent on Rac1, without affecting cytoskeletal changes mediated by other Rho family members like RhoA or Cdc42. semanticscholar.org

Furthermore, these inhibitors can affect kinase cascades that are downstream of Rac. For example, Rac1 activation leads to the stimulation of the p21-activated kinase (PAK) family and the extracellular signal-regulated kinase (ERK) pathway. A small molecule inhibitor of Rac1, EHT 1864, has been shown to suppress glucose-induced ERK1/2 phosphorylation and activation in pancreatic β-cells. apexbt.com This demonstrates that by targeting the upstream GTPase, the entire downstream signaling cascade, including key kinases, can be effectively modulated.

The selective loss of STAT6 protein has been observed following treatment with N-alpha-tosyl-L-phenylalanine-chloromethyl ketone (TPCK), suggesting a potential for some phenylalanine derivatives to influence other signaling pathways as well. nih.gov

Structure Activity Relationship Sar and Advanced Computational Investigations for N 1 Naphthalenesulfonyl L Phenylalanine Derivatives

Elucidation of Structure-Activity Relationships for N-Sulfonylated L-Phenylalanine Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. For N-sulfonylated L-phenylalanine derivatives, SAR analysis focuses on systematically modifying the naphthalene (B1677914) and L-phenylalanine components to enhance potency and selectivity.

The naphthalene scaffold is a key pharmacophoric element. Modifications to this bicyclic aromatic system can significantly impact binding affinity and efficacy. Studies on related N-arylnaphthylamine derivatives, which serve as valuable surrogates for understanding these interactions, have shown that the position of substituents and the nature of the linker between aromatic systems are critical. acs.org

For instance, in a series of N-arylnaphthylamine amyloid aggregation inhibitors, the position of a 4-hydroxyphenylamino moiety on the naphthalene ring was found to be a determinant of potency. acs.org Transposing this group from the 4-position to the 2-position of the naphthalene ring resulted in a twofold increase in potency. acs.org An even more pronounced effect was observed with the corresponding carboxylic acid derivatives, where the 2-substituted analog was 22 times more active than the 4-substituted version. acs.org These findings highlight the sensitivity of the target's binding pocket to the substitution pattern on the naphthalene ring.

Furthermore, the introduction of various substituents onto the naphthalene ring can modulate activity. A series of designed N-arylnaphthylamine congeners showed inhibitory concentrations (IC₅₀) ranging from 1 to 57.4 μM, indicating a wide range of effects based on the specific modification. nih.govacs.org

Table 1: Effect of Naphthalene Moiety Modifications on Inhibitory Activity of N-Arylnaphthylamine Analogs

CompoundModificationIC₅₀ (μM)Reference
4g4-Hydroxyphenylamino at position 45.4 acs.org
6a4-Hydroxyphenylamino at position 22.4 acs.org
4iCarboxylic acid derivative of 4g57.4 acs.org
6bCarboxylic acid derivative of 6a2.6 acs.org
4qPotent derivative from series5.6 acs.org

The L-phenylalanine portion of the molecule provides another critical handle for modification. Its amino acid backbone and aromatic side chain are essential for interaction with biological targets. Research into analogs of L-aspartyl-L-phenylalanine methyl ester has demonstrated that the integrity of the amide bond is crucial for biological activity. nih.gov Modifications such as methylation, replacement with an ester bond, or reversing the bond direction led to a complete loss of sweet taste, concluding that the steric, electronic, and directional features of the amide bond are indispensable. nih.gov

In studies on aryl-substituted phenylalanines targeting AMPA receptors, the specific enantiomer and the orientation of the aromatic side chain were found to dictate antagonist activity. For example, (S)-2-amino-3-(3,4-dichloro-5-(5-hydroxypyridin-3-yl)phenyl)propanoic acid and (R)-2-amino-3-(3'-hydroxybiphenyl-3-yl)propanoic acid were identified as the active isomers of their respective racemic mixtures. nih.gov X-ray crystallography revealed that while the amino acid portions had similar interactions, the aromatic side chains adopted unexpectedly different orientations within the binding site, highlighting the importance of the side chain's spatial arrangement. nih.gov The length and charge of amino acid side chains can also significantly influence interactions, such as those in β-hairpin structures, which can be a useful principle in peptide and peptidomimetic design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the structural or property descriptors of compounds with their biological activities. nih.gov This approach is invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. For N-sulfonylated L-phenylalanine derivatives, 2D and 3D-QSAR models can be developed to guide the design of more potent and selective agents.

QSAR studies on related sulfonamide derivatives have successfully created mathematical models to predict antioxidant activity. ekb.eg For instance, a model was developed using descriptors like electrophilicity, SCF energy, and molar refractivity, which showed good convergence between experimental and estimated IC₅₀ values. ekb.eg Similarly, QSAR analyses performed on a series of phenylalanine derivatives targeting Tryptophan hydroxylase-1 (TPH1) have provided crucial information for the design of novel inhibitors. nih.govmdpi.com These studies often involve aligning the compounds based on a pharmacophore model and then building a statistical model to relate molecular fields (steric and electrostatic) to activity. mdpi.com Such models can highlight regions where bulky groups are favored or disfavored and where specific electronic properties are required for optimal interaction, offering a powerful tool for predictive design. nih.govfrontiersin.org

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand ligand-target interactions at a molecular level.

Molecular docking simulations can reveal the specific binding poses of N-(1-Naphthalenesulfonyl)-L-phenylalanine derivatives within a target's active site. nih.gov This analysis identifies key amino acid residues, or "hotspots," that are crucial for binding. For example, docking studies on L-phenylalanine have identified binding sites where interactions with residues like Tyr218 and Leu51 are critical for stabilizing the complex through pi-pi stacking and hydrophobic interactions. nih.gov The conformation with the lowest binding energy is typically assumed to be the most representative binding mode. nih.gov In studies of aryl-substituted phenylalanine antagonists, X-ray crystallography confirmed different binding modes within the GluA2 ligand-binding domain, where the amino acid moiety formed similar interactions, but the aromatic side chains adopted distinct and unexpected orientations, underscoring the complexity of these interactions. nih.gov This detailed structural information is vital for designing derivatives with improved affinity and specificity.

Virtual screening (VS) utilizes computational methods to search large libraries of compounds for molecules that are likely to bind to a drug target. mdpi.comnih.gov This approach is a cost-effective alternative to high-throughput screening. springernature.com For N-sulfonylated L-phenylalanine derivatives, a structure-based VS protocol would involve docking a library of virtual compounds into the target's binding site. The top-scoring compounds are then selected for further experimental testing.

Once initial "hit" compounds are identified, lead optimization strategies are employed to improve their pharmacological profiles. researchgate.net This process often involves iterative cycles of computational design, chemical synthesis, and biological testing. researchgate.net Strategies like structural simplification, which involves removing non-essential chemical groups, can improve synthetic accessibility and pharmacokinetic properties. nih.govnih.gov For fragment-based discovery, small fragments can be grown, linked, or merged to create more potent lead compounds with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. frontiersin.org This integrated approach of virtual screening and lead optimization accelerates the discovery of novel and effective therapeutic agents based on the this compound scaffold.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic interactions between ligands and their binding partners at an atomic level. While direct MD simulation studies specifically on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally analogous compounds, such as Dansyl-amino acids. The Dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) shares significant structural similarity with the N-(1-naphthalenesulfonyl) moiety, making MD studies on Dansyl-phenylalanine a relevant proxy for understanding the dynamic binding behavior of this compound derivatives.

In a notable study, MD simulations were employed to explore the chiral recognition mechanisms of various Dansyl-amino acids, including Dansyl-Phenylalanine (Dans-Phe), with an amino acid-based molecular micelle, poly-sodium N-undecanoyl-(L)-Leucylvalinate [poly(SULV)]. nih.gov These simulations provide a detailed picture of the binding events, including the calculation of binding free energies and the identification of key intermolecular interactions that govern the stability of the complex. nih.gov

The simulations revealed that the L-enantiomers of the studied Dansyl-amino acids, including Dans-Phe, exhibited stronger binding to the poly(SULV) micelle compared to their D-enantiomer counterparts. nih.gov This preferential binding is quantified by the calculated binding free energy values. For instance, the binding free energy for Dansyl-(L)-Phenylalanine was found to be more favorable than that of Dansyl-(D)-Phenylalanine, which is consistent with experimental observations from micellar electrokinetic chromatography (MEKC). nih.gov

A deeper analysis of the MD trajectories allows for the identification of specific molecular interactions, such as hydrogen bonds, that are crucial for chiral recognition. nih.gov For example, the simulations can pinpoint the formation of persistent hydrogen bonds between the dansyl moiety or the amino acid backbone and the residues of the binding partner. The duration and occupancy of these hydrogen bonds throughout the simulation provide a quantitative measure of their importance in stabilizing the ligand-receptor complex.

The insights gained from such MD simulations are instrumental in understanding the structure-activity relationship of this compound derivatives. By elucidating the dynamic binding behavior, these computational studies can guide the design of new derivatives with enhanced binding affinity and selectivity.

Table 1: Comparative Binding Free Energy of Dansyl-Amino Acid Enantiomers with Poly(SULV) Micelle

Dansyl-Amino AcidEnantiomerBinding Free Energy (kJ·mol⁻¹)
Dansyl-PhenylalanineL--13.3349
D--12.0959
Dansyl-LeucineL--21.8938
D--14.5811
Dansyl-NorleucineL--22.1763
D--15.9457
Dansyl-TryptophanL--21.3329
D--13.6408

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for elucidating the intricate details of reaction mechanisms. While specific DFT studies on the synthesis of this compound are not readily found in published literature, the principles of DFT can be applied to understand the plausible reaction pathways for its formation. The synthesis typically involves the reaction of L-phenylalanine with 1-naphthalenesulfonyl chloride.

DFT calculations can provide a detailed energy profile of the reaction, including the structures and energies of reactants, transition states, intermediates, and products. This information is crucial for determining the rate-determining step of the reaction and for understanding the factors that influence the reaction's efficiency and selectivity.

For instance, in related studies on the energy-transfer-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimines, DFT calculations have been successfully employed to map out the free energy profiles of different plausible reaction pathways. nih.gov These studies involve the homolysis of an N-S bond to generate radical intermediates, and DFT is used to analyze the stability and reactivity of these transient species. nih.gov The calculations can provide insights into the local electrophilicity index and spin density, which help in rationalizing the observed regioselectivity of the reaction. nih.gov

In the context of the synthesis of this compound, DFT could be utilized to model the nucleophilic attack of the amino group of L-phenylalanine on the sulfur atom of 1-naphthalenesulfonyl chloride. The calculations would help in visualizing the transition state geometry and in quantifying the activation energy barrier for this step. Furthermore, DFT can be used to study the role of a base, which is often added to neutralize the HCl byproduct, in the reaction mechanism.

By providing a molecular-level understanding of the reaction mechanism, DFT studies can guide the optimization of reaction conditions to improve the yield and purity of this compound and its derivatives.

Table 2: Key Parameters from a Representative DFT Study on a Related Amino-Sulfonylation Reaction

ParameterDescriptionSignificance in Reaction Mechanism Elucidation
Free Energy ProfileThe change in Gibbs free energy along the reaction coordinate.Identifies the thermodynamic feasibility of reaction pathways and the stability of intermediates.
Transition State (TS) GeometryThe molecular structure at the highest point on the reaction energy profile.Provides insight into the bond-breaking and bond-forming processes.
Activation Energy (ΔG‡)The energy difference between the reactants and the transition state.Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.
Local Electrophilicity IndexA measure of the electrophilic character of a specific atomic site in a molecule.Helps to predict the site of nucleophilic attack and explain regioselectivity.
Spin DensityThe distribution of unpaired electron spin in a radical species.Identifies the location of the radical center and helps to understand the reactivity of radical intermediates.

Conclusions and Future Research Trajectories

Synthesis of Current Knowledge and Identification of Promising Avenues

N-(1-Naphthalenesulfonyl)-L-phenylalanine is recognized primarily for its utility as a chiral resolving agent and a fluorescent probe. Its synthesis is a cornerstone of its application, typically involving the reaction of L-phenylalanine with 1-naphthalenesulfonyl chloride. This process yields a stable derivative that retains the core structure of the parent amino acid while incorporating the naphthalenesulfonyl group, which imparts unique fluorescent properties.

The existing body of research underscores its application in the separation of enantiomers, a critical process in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. The naphthalene (B1677914) moiety allows for sensitive detection using fluorescence spectroscopy, making it a valuable tool in analytical chemistry.

Promising avenues for future research lie in the expansion of its application as a fluorescent probe. Its sensitivity to the microenvironment could be further exploited to study protein folding, conformational changes, and binding interactions in greater detail. Furthermore, the development of analogous compounds with tailored spectroscopic properties could broaden the scope of its use in complex biological systems.

Unaddressed Research Questions and Methodological Challenges

Despite its utility, several research questions surrounding this compound remain unanswered. A primary challenge is the optimization of its synthesis to achieve higher yields and purity in a more cost-effective and environmentally friendly manner. While the general synthetic route is established, detailed studies on reaction kinetics, catalyst efficiency, and process scalability are limited.

Methodologically, a significant hurdle is the potential for racemization of the L-phenylalanine stereocenter during the derivatization process. nih.gov Ensuring the enantiopurity of the final product is paramount for its application as a chiral resolving agent, and more robust analytical methods are needed to quantify and control this. nih.gov

Another area requiring further investigation is the precise mechanism of its interaction as a chiral resolving agent. While it is understood to form diastereomeric salts with racemic mixtures, a deeper, molecular-level understanding of the binding interactions could pave the way for the design of more efficient and selective resolving agents. nih.govresearchgate.netnih.gov

Integration of Advanced Technologies for Discovery and Optimization

The future development of this compound and its applications is intrinsically linked to the integration of advanced technologies.

Computational Modeling and Simulation: Molecular docking and dynamics simulations can provide invaluable insights into the binding mechanisms of this compound as a chiral resolving agent. nih.gov These computational tools can predict the stability of diastereomeric complexes and guide the rational design of new derivatives with enhanced enantioselectivity.

High-Throughput Screening (HTS): HTS techniques can be employed to rapidly screen a library of naphthalenesulfonyl derivatives for their efficacy as chiral resolving agents or as fluorescent probes for specific biological targets. This can accelerate the discovery of novel compounds with improved properties.

Advanced Spectroscopic Techniques: The application of time-resolved fluorescence spectroscopy and other advanced photophysical techniques can further elucidate the excited-state dynamics of this compound. researchgate.netmdpi.com This knowledge is crucial for optimizing its use as a fluorescent probe and for designing new probes with desired characteristics, such as longer lifetimes or sensitivity to specific analytes. researchgate.netmdpi.com

Flow Chemistry: The implementation of continuous flow synthesis methodologies could offer significant advantages for the production of this compound. drugtargetreview.com Flow chemistry can lead to improved reaction control, higher yields, enhanced safety, and easier scalability compared to traditional batch processes. drugtargetreview.com

Potential for Clinical Translation and Beyond

While direct clinical applications of this compound have not been extensively reported, its foundational role in chiral separation has indirect clinical relevance. The production of enantiomerically pure drugs is a critical aspect of pharmaceutical development, and this compound serves as a valuable tool in achieving that goal. nih.gov

Looking beyond its current applications, derivatives of this compound could be explored for their own therapeutic potential. The incorporation of the naphthalene moiety into a phenylalanine backbone could be a starting point for the design of novel drug candidates. For instance, various phenylalanine derivatives have been investigated for their potential in treating conditions like phenylketonuria or as anticancer agents. nih.gov

Furthermore, the fluorescent properties of naphthalenesulfonyl derivatives open up possibilities in the development of diagnostic tools. Probes based on this scaffold could potentially be designed to target specific biomarkers for in vitro diagnostic assays or even for in vivo imaging applications, although significant research and development would be required to translate this to a clinical setting.

Compound Name
This compound
1-Naphthalenesulfonyl chloride
L-phenylalanine
N-acetyl-D-phenylglycine
Vancomycin

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₁₇NO₄STCI Chemicals tcichemicals.com
Molecular Weight 355.41 g/mol TCI Chemicals tcichemicals.com
Physical State SolidTCI Chemicals tcichemicals.com
Primary Applications Peptide Chemistry, Amino Acid DerivativesTCI Chemicals tcichemicals.com
Purity (HPLC) >98.0%TCI Chemicals

Q & A

Q. What are the standard synthetic routes for N-(1-Naphthalenesulfonyl)-L-phenylalanine, and what reaction conditions are critical for optimal yield?

The compound is typically synthesized via sulfonylation of L-phenylalanine using 1-naphthalenesulfonyl chloride (or 2-naphthalenesulfonyl chloride, depending on regiochemistry) under basic conditions. Key steps include:

  • Dissolving L-phenylalanine in an anhydrous solvent (e.g., dichloromethane or DMF) with a base (e.g., triethylamine) to deprotonate the amino group.
  • Adding 1-naphthalenesulfonyl chloride dropwise at 0–5°C to minimize side reactions like over-sulfonylation.
  • Stirring at room temperature for 12–24 hours, followed by purification via recrystallization or column chromatography . Critical factors include pH control, moisture-free conditions, and stoichiometric ratios to avoid byproducts.

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the naphthalene aromatic protons (δ 7.5–8.5 ppm) and the sulfonyl group’s electron-withdrawing effects on adjacent protons. Chiral centers in L-phenylalanine cause splitting patterns in the α-proton region (δ 3.5–4.5 ppm) .
  • IR Spectroscopy : The sulfonyl group exhibits strong S=O stretching vibrations near 1350 cm1^{-1} and 1150 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (C19_{19}H17_{17}NO4_4S, exact mass 363.09 g/mol) and fragmentation patterns .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

The compound is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. It has poor aqueous solubility (<1 mg/mL at pH 7) due to the hydrophobic naphthalene group. Stability studies recommend storage at –20°C under inert gas to prevent sulfonyl group hydrolysis or oxidation. Adjusting pH to 3–5 enhances stability in aqueous buffers .

Advanced Research Questions

Q. How can researchers optimize the sulfonylation reaction to minimize racemization or diastereomer formation?

Racemization at the α-carbon of phenylalanine is a key challenge. Mitigation strategies include:

  • Using low temperatures (0–5°C) during sulfonylation.
  • Employing mild bases (e.g., N-methylmorpholine) instead of strong bases like NaOH.
  • Shortening reaction times and avoiding excess sulfonyl chloride. Monitoring enantiomeric excess via chiral HPLC post-synthesis is critical for quality control .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes (e.g., proteases) by simulating interactions between the sulfonyl group and catalytic residues.
  • Density Functional Theory (DFT) : Calculates electronic properties of the sulfonyl moiety to predict reactivity in enzyme inhibition.
  • Molecular Dynamics (MD) : Simulates conformational stability in aqueous vs. lipid environments, relevant for membrane permeability studies .

Q. How can contradictory data in microbial degradation studies of this compound be resolved?

Discrepancies in degradation rates may arise from strain-specific metabolic pathways or environmental factors (e.g., pH, temperature). Methodological improvements include:

  • Standardizing assays using defined bacterial consortia (e.g., Pseudomonas spp. from ).
  • Tracking metabolites via LC-MS to identify rate-limiting steps (e.g., sulfonate cleavage vs. naphthalene ring oxidation).
  • Conducting comparative genomics to link degradation efficiency to specific catabolic genes .

Q. What mechanistic insights explain the compound’s role as a protease inhibitor?

The sulfonyl group acts as a transition-state analog, binding to the active site of serine proteases (e.g., neprilysin) via hydrogen bonding with catalytic residues. Kinetic assays (e.g., fluorescence-based substrate cleavage) reveal non-competitive inhibition patterns (Ki_i values in nM range). Mutagenesis studies further validate interactions with key amino acids like His or Asp in the enzyme’s catalytic triad .

Q. How does the ionization state of this compound at interfaces influence its bioactivity?

At air-water interfaces, the carboxylic acid group (pKa_a ~2.5) deprotonates at lower bulk pH than in solution, while the amine group (pKa_a ~9.5) remains protonated. This surface-specific ionization enhances membrane permeability and alters binding kinetics in lipid-rich environments. Techniques like infrared reflection-absorption spectroscopy (IRRAS) directly measure interfacial protonation states .

Methodological Guidance

Q. What protocols are recommended for assessing the compound’s cytotoxicity in cell-based assays?

  • Use MTT or resazurin assays in HEK-293 or HepG2 cells, with IC50_{50} determination via dose-response curves (0.1–100 µM).
  • Include controls for sulfonate group toxicity (e.g., compare with naphthalene-free analogs).
  • Pre-incubate the compound in serum-containing media to account for protein binding effects .

Q. How should researchers address batch-to-batch variability in synthetic yields?

Statistical optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reagent stoichiometry, solvent purity). Response surface methodology (RSM) models interactions between variables (temperature, pH) to establish robust protocols. Analytical quality-by-design (QbD) principles ensure reproducibility .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.